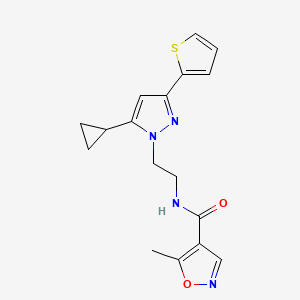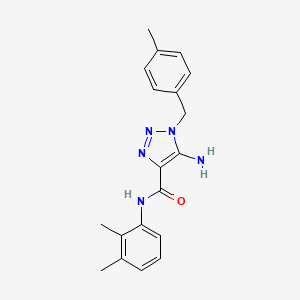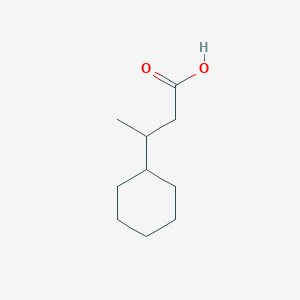
3-Cyclohexylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclohexylbutanoic acid is an organic compound that belongs to the class of carboxylic acids. It is characterized by a cyclohexyl group attached to the third carbon of a butanoic acid chain.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexylbutanoic acid involves multiple steps. One common method starts with the Prin’s reaction of α-methylstyrene with formaldehyde to yield 4-methyl-4-phenyl-1,3-dioxane. This intermediate undergoes hydrogenolysis under high temperature and pressure conditions (200°C, 10 MPa) using Adkins’s catalysts to produce 3-phenyl-1-butanol. The latter is then hydrogenated in the presence of a nickel catalyst at 180-200°C and 6.5-10 MPa to form 3-cyclohexyl-1-butanal. Finally, dehydrogenation of this compound in the gaseous phase at 240-250°C using a CuO-ZnO-Al2O3 catalyst results in 3-cyclohexylbutanal, which is oxidized with air at 120°C to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, optimizing reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to ensure consistent production quality.
化学反应分析
Types of Reactions: 3-Cyclohexylbutanoic acid undergoes various chemical reactions typical of carboxylic acids, including:
Oxidation: The compound can be further oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl group to primary alcohols.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Acid chlorides and anhydrides are typical reagents for esterification and amidation reactions.
Major Products:
Oxidation: Cyclohexyl ketones and aldehydes.
Reduction: Cyclohexylbutanol.
Substitution: Cyclohexylbutanoates and cyclohexylbutanamides.
科学研究应用
3-Cyclohexylbutanoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a precursor for various derivatives.
Biology: Its esters are studied for their potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
作用机制
The mechanism of action of 3-Cyclohexylbutanoic acid involves its interaction with specific molecular targets and pathways. The carboxyl group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to hydrophobic pockets in proteins and enzymes. These interactions can modulate enzymatic activities and cellular processes, leading to various biological effects.
相似化合物的比较
Cyclohexylacetic acid: Similar structure but with a shorter carbon chain.
Cyclohexylpropanoic acid: Differing by one carbon atom in the chain length.
Cyclohexylpentanoic acid: Longer carbon chain compared to 3-Cyclohexylbutanoic acid.
Uniqueness: this compound is unique due to its specific chain length and the position of the cyclohexyl group, which confer distinct chemical and physical properties. These properties make it particularly valuable in fragrance production and as an intermediate in organic synthesis.
属性
IUPAC Name |
3-cyclohexylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h8-9H,2-7H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPQZLVBRUMMRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3R,4S)-9-Oxa-1-azaspiro[5.5]undecane-3,4-diol;hydrochloride](/img/structure/B2966960.png)
![Methyl 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2966961.png)
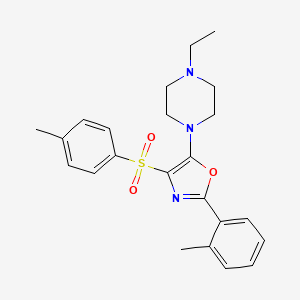
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2966964.png)
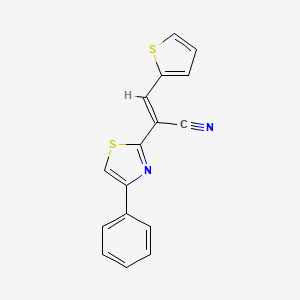
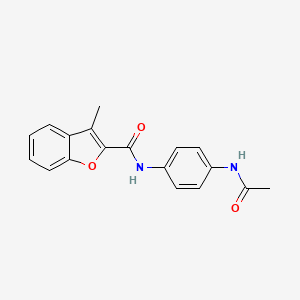
![2-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide](/img/structure/B2966968.png)
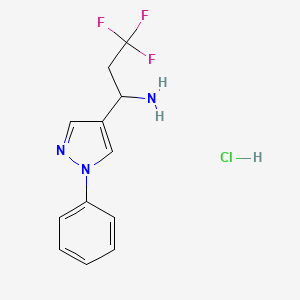
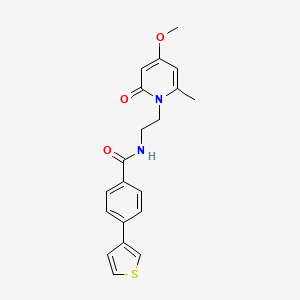
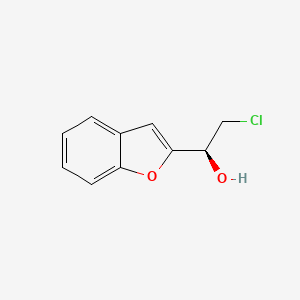
![2-Chloro-N-[(2-cyclopropyl-2-azabicyclo[2.1.1]hexan-1-yl)methyl]propanamide](/img/structure/B2966975.png)
![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-iodobenzamide](/img/structure/B2966976.png)
